molecular formula C15H13NO4 B1216206 N-(2-Carboxyphenyl)phenoxyacetamide CAS No. 18704-92-2

N-(2-Carboxyphenyl)phenoxyacetamide

Cat. No. B1216206
CAS RN: 18704-92-2
M. Wt: 271.27 g/mol
InChI Key: RKNMVALGNSLQQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Carboxyphenyl)phenoxyacetamide and related compounds involves several chemical reactions, including acetylation, methylation, and various forms of functional group transformations. Notably, the synthesis of N-hydroxyacetaminophen, a related compound, has been outlined through the reduction of potassium p-nitrophenyl sulfate to hydroxylamine, followed by acetylation and treatment with sulfatase (Gemborys, Gribble, & Mudge, 1978). Additionally, novel phenoxyacetamide derivatives have been synthesized for potential insecticidal use, illustrating the versatility of phenoxyacetamide compounds in synthesis (Rashid et al., 2021).

Molecular Structure Analysis

The molecular structure of N-(2-Carboxyphenyl)phenoxyacetamide derivatives plays a crucial role in their chemical behavior and interactions. Structural analysis is typically performed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectroscopy to confirm the structures of synthesized compounds. The crystal structure analysis of related compounds has revealed detailed information on molecular arrangements and hydrogen bonding patterns, which are essential for understanding the chemical properties and reactivity of these molecules (Perpétuo & Janczak, 2009).

Chemical Reactions and Properties

N-(2-Carboxyphenyl)phenoxyacetamide undergoes various chemical reactions, including C-H activation and coupling reactions, which are fundamental for creating complex organic molecules. Rhodium(III)-catalyzed reactions have been particularly noted for their efficiency in coupling N-phenoxyacetamides with other organic substrates, leading to the formation of products with significant biological activity (Hu et al., 2014; Hu et al., 2016).

Physical Properties Analysis

The physical properties of N-(2-Carboxyphenyl)phenoxyacetamide, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for various applications, including its role as a potential insecticidal agent. The stability of these compounds at physiological pH and temperature has been a point of research, indicating their moderate stability and potential for further modification to enhance their physical properties (Gemborys et al., 1978).

Chemical Properties Analysis

The chemical properties of N-(2-Carboxyphenyl)phenoxyacetamide, including reactivity, acidity, and the ability to form hydrogen bonds, are crucial for its chemical interactions and biological activity. The synthesis and characterization of related compounds have shed light on the reactivity patterns and potential for forming derivatives with varied biological activities. For instance, the hydrogen bonding capabilities and electronic structure of related compounds have been explored, providing insights into their chemical behavior and interactions (Romero & Angela Margarita, 2008).

Scientific Research Applications

Insecticidal Potential

  • Synthesis and Insecticidal Efficacy: N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some derivatives exhibited excellent results, suggesting potential use in pest control applications (Rashid et al., 2021).

Chemical Synthesis and Catalysis

  • Synthesis of Phenoxyacetamide Derivatives: Research includes the synthesis of various phenoxyacetamide derivatives with potential applications in different fields, such as the development of novel compounds with specific properties (Hu et al., 2014), (Zhou et al., 2015).
  • C-H Activation and Alkenylation: Studies involving the Rh(III)-catalyzed ortho alkenylation of N-phenoxyacetamides through C-H activation demonstrate the utility of these compounds in complex chemical reactions (Hu et al., 2014).

Pharmacological Research

  • Anticonvulsant Activity: A series of phenoxyacetamides were synthesized and evaluated for potential anticonvulsant activity. The study provides insight into the therapeutic applications of these compounds in neurological disorders (Pańczyk et al., 2018).

Material Science and Organic Chemistry

  • Synthesis of Complex Organic Molecules: Research on the synthesis and applications of N-phenoxyacetamides in organic chemistry, such as the formation of ortho-alkenyl phenols and other complex molecules, showcases the versatility of these compounds (Shen et al., 2013).

Potential Therapeutic Applications

  • Cytotoxic, Anti-Inflammatory, Analgesic, and Antipyretic Properties: Studies exploring the pharmacological properties of various phenoxyacetamide derivatives, including their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, suggest potential medicinal uses (Rani et al., 2016).

Miscellaneous Applications

  • Anti-Microbial Activity: Certain phenoxyacetamides have been evaluated for their anti-microbial activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Muhi-eldeen et al., 1988).

Safety And Hazards

The safety data sheet for a related compound, N-(2-Carboxyphenyl)glycine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research on related compounds suggests potential future directions for “N-(2-Carboxyphenyl)phenoxyacetamide”. For instance, studies on phenoxyacetamide analogues have shown promise in the treatment of liver cancer . Additionally, zinc and magnesium complexes of N-(2-Carboxyphenyl)salicylidenimine, a related compound, have been studied for their luminescent properties, suggesting potential applications in electroluminescent diodes .

properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(10-20-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNMVALGNSLQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171976
Record name N-(2-Carboxyphenyl)phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Carboxyphenyl)phenoxyacetamide

CAS RN

18704-92-2
Record name N-(2-Carboxyphenyl)phenoxyacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18704-92-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211863
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Record name N-(2-Carboxyphenyl)phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(PHENOXYACETYLAMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA4TSX1YE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a solution of anthranilic acid (5 g, 0.036 mol) in NaOH (3 g, 30 mL) was added phenoxyacetyl chloride (6.2 g, 5.2 mL) dropwise at 0° C. The reaction mixture was stirred at 0° C. for 30 min, acidified with dilute hydrochloric acid and filtered. The filtered solid was dissolved in EtOAc and filtered. The filtrate was dried, filtered, concentrated and dried for 4 h under vacuum, affording 8 g (81%) of the title compound, mp 201-203° C. A small amount (100 mg) of the title compound was recrystallized from EtOH, affording 75 mg of the title compound, mp 202-203° C.; 1H NMR (DMSO-d6) δ 13.70 (s, 1H, COOH), 12.20 (s, 1H, NH), 8.71 (d, 1H, J=8.4), 8.02 (dd, 1H, J=7.6), 7.65-7.60 (m, 1H), 7.35-6.89 (m, 6H), 4.73 (s, 2H); 13C NMR (DMSO-d6) δ 169.44, 167.23, 157.11, 140.22, 134.34, 131.32, 129.65, 129.45, 123.06, 121.65, 120.96, 119.45, 116.14, 114.81, 114.38, 67.22; MS (EI, m/z) 271 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C OCH - Noncondensed Aromatic Derivatives, 1986 - Karger
Number of citations: 0
CO CH - Noncondensed Aromatic Derivatives, 1986 - Karger
Number of citations: 0

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